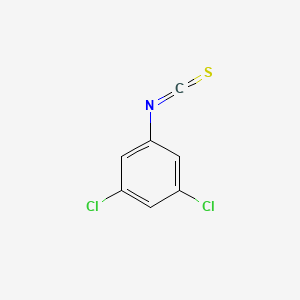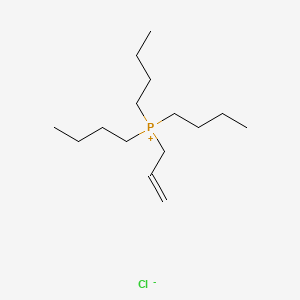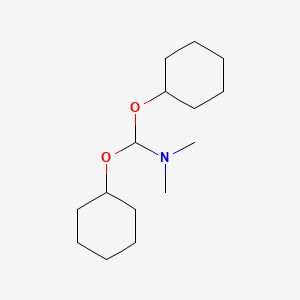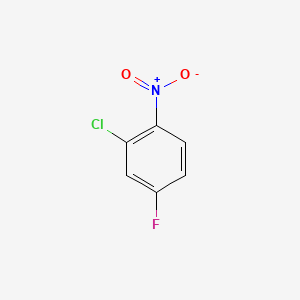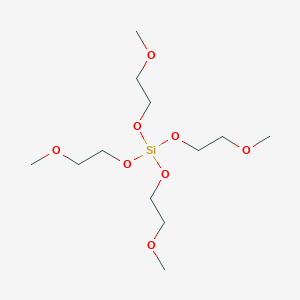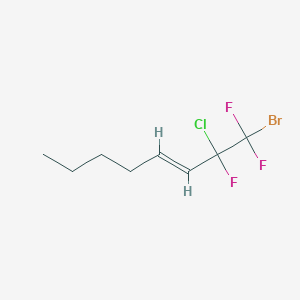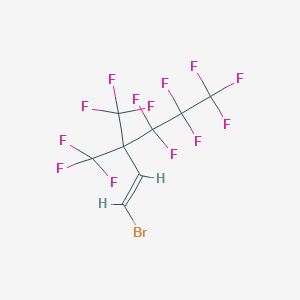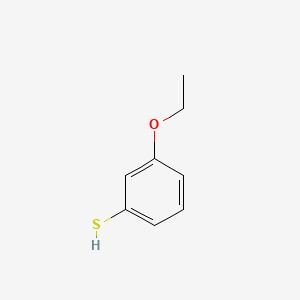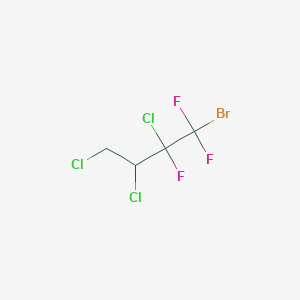
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
Vue d'ensemble
Description
“1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” is a chemical compound with the molecular formula C4H3BrCl3F3 . It is a fluorinated building block .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” consists of a total of 13 bonds, including 10 non-H bonds and 1 rotatable bond . The exact mass is 291.84400 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane” include a density of 1.854 g/cm3 , a boiling point of 181.7ºC at 760 mmHg , and a flash point of 63.7ºC .Applications De Recherche Scientifique
Metabolism and Toxicity Studies
Research has revealed the metabolism process and potential toxicity of halothane, a compound structurally similar to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. The study identified urinary metabolites of halothane, highlighting the formation of reactive intermediates that may contribute to hepatotoxicity, a concern due to its potential binding to proteins and phospholipids in the liver (Cohen et al., 1975).
Volatile Metabolites and Decomposition Products
The identification of volatile metabolites and decomposition products of halothane in patients provides insights into its breakdown and potential impacts on health. This research found specific metabolites in exhaled gases of patients, revealing details about the degradation of halothane in the body and its clinical implications (Sharp et al., 1979).
Applications in Industrial and Environmental Health
Epidemic of Liver Disease
A study investigated an epidemic of liver disease among industrial workers exposed to hydrochlorofluorocarbons (HCFCs), which are structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane. This research highlighted the potential hepatotoxicity of these compounds, which are metabolized similarly to halothane, forming reactive intermediates implicated in liver toxicity (Hoet et al., 1997).
Neurologic Illness from Occupational Exposure
A report detailed the association between neurologic illness and occupational exposure to 1-Bromopropane, used as a solvent and substitute for regulated compounds. This case study underscores the potential health risks of exposure to solvents structurally related to 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane, emphasizing the need for awareness and effective control measures to limit exposure (MMWR, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrCl3F3/c5-4(10,11)3(8,9)2(7)1-6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKDLFPUVNFPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrCl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371332 | |
| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
CAS RN |
664-03-9 | |
| Record name | 1-bromo-2,3,4-trichloro-1,1,2-trifluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



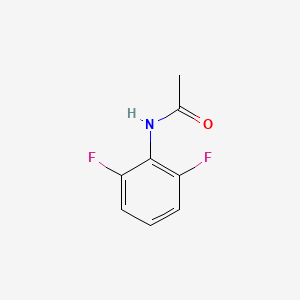
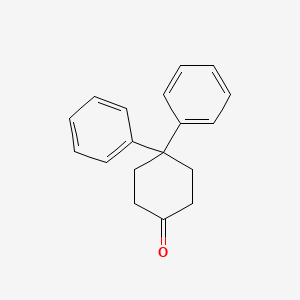
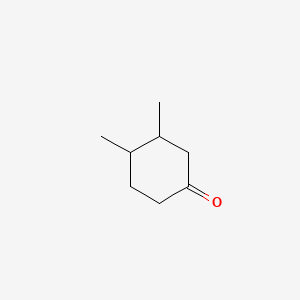

![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
